Iodomethanol;4-nitrobenzoic acid
Description
4-Nitrobenzoic acid (4-NBA), a nitro-substituted derivative of benzoic acid, is characterized by a nitro group at the para position of the aromatic ring. Its chemical structure (C₇H₅NO₄) confers strong electron-withdrawing properties, influencing its acidity, solubility, and reactivity. 4-NBA is widely used in organic synthesis (e.g., Mitsunobu reactions ), polymer chemistry (e.g., sensing nitroaromatic compounds ), and biological studies (e.g., as a urinary metabolite ). It also serves as a precursor for antimicrobial agents when functionalized into esters, such as 4-nitrobenzoic acid tetrahydrofuran-2-yl-methylester .
Properties
CAS No. |
62153-88-2 |
|---|---|
Molecular Formula |
C8H8INO5 |
Molecular Weight |
325.06 g/mol |
IUPAC Name |
iodomethanol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.CH3IO/c9-7(10)5-1-3-6(4-2-5)8(11)12;2-1-3/h1-4H,(H,9,10);3H,1H2 |
InChI Key |
RWCYMUNWNJOODQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(O)I |
Origin of Product |
United States |
Preparation Methods
Iodomethanol
Iodomethanol can be synthesized through the reaction of methanol with iodine in the presence of a reducing agent such as red phosphorus. The reaction proceeds as follows: [ \text{CH}_3\text{OH} + \text{I}_2 + \text{P} \rightarrow \text{CH}_3\text{I} + \text{H}_3\text{PO}_3 ]
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is typically prepared by the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate. Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent .
Chemical Reactions Analysis
Iodomethanol
Iodomethanol undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: Iodomethanol can be oxidized to formaldehyde and formic acid.
4-Nitrobenzoic Acid
4-Nitrobenzoic acid undergoes several types of reactions:
Reduction Reactions: It can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution Reactions: It can react with thionyl chloride to form 4-nitrobenzoyl chloride, which is a precursor to various other compounds.
Scientific Research Applications
Iodomethanol
Iodomethanol is used in organic synthesis as a methylating agent. It is also used in the preparation of various pharmaceuticals and agrochemicals.
4-Nitrobenzoic Acid
4-Nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor to 4-nitrobenzoyl chloride and 4-aminobenzoic acid.
Biology: It is used in the synthesis of folic acid.
Medicine: It serves as a precursor to the anesthetic procaine.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
Iodomethanol
Iodomethanol acts as a methylating agent by transferring its methyl group to other compounds. This reaction is facilitated by the presence of a nucleophile that attacks the carbon-iodine bond, leading to the formation of a new carbon-nucleophile bond and the release of iodide ion.
4-Nitrobenzoic Acid
The mechanism of action of 4-nitrobenzoic acid involves its conversion to other active compounds. For example, its reduction to 4-aminobenzoic acid involves the transfer of electrons from a reducing agent to the nitro group, converting it to an amino group .
Comparison with Similar Compounds
Table 1: Key Properties of Nitrobenzoic Acid Isomers
| Property | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |
|---|---|---|---|
| Melting Point (°C) | 147–149 | 140–142 | 242–244 |
| pKa (in water) | 1.68 | 2.47 | 1.41 |
| Solubility in Water (g/L) | 3.2 | 1.9 | 0.8 |
| Primary Application | Catalyst in esterification | Cocrystallization agent | Mitsunobu reactions |
Halogen-Substituted Derivatives: 4-Iodo-3-nitrobenzoic Acid
4-Iodo-3-nitrobenzoic acid (C₇H₄INO₄) differs from 4-NBA by the addition of an iodine atom at the meta position. Key distinctions include:
Table 2: Comparison of 4-NBA and 4-Iodo-3-nitrobenzoic Acid
| Property | 4-Nitrobenzoic Acid | 4-Iodo-3-nitrobenzoic Acid |
|---|---|---|
| Molecular Weight (g/mol) | 167.12 | 293.02 |
| Melting Point (°C) | 242–244 | 208–211 |
| Key Applications | Polymer synthesis | Pharmaceutical intermediates |
Ester Derivatives
Esterification of 4-NBA modifies its bioavailability and applications:
Table 3: Ester Derivatives of 4-NBA
| Ester | Application | Solubility in Ethanol (g/L) |
|---|---|---|
| Methyl ester | Substrate for plastic degradation | 12.5 |
| Tetrahydrofuran-2-yl ester | Antimicrobial agent | 8.2 |
Solubility and Dissociation Behavior
- Solubility: 4-NBA is sparingly soluble in hydrocarbons (<0.5 g/L) but moderately soluble in alcohols (e.g., 4.7 g/L in methanol) .
- Dissociation : In acetonitrile-water mixtures, 4-NBA’s dissociation constant (pKa) is 1.41, lower than benzoic acid (pKa 4.2) due to the nitro group’s electron-withdrawing effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
